molecular formula C16H21NO4 B1313303 Diethyl 1-benzylazetidine-3,3-dicarboxylate CAS No. 642411-11-8

Diethyl 1-benzylazetidine-3,3-dicarboxylate

Cat. No. B1313303
M. Wt: 291.34 g/mol
InChI Key: KGNAKGKJEBUHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-benzylazetidine-3,3-dicarboxylate, also known as DEBAC, is a compound in the field of organic chemistry. It has a CAS Number of 642411-11-8 and a molecular weight of 291.35 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate involves the use of Tetraethylammonium acetate tetrahydrate and 1,3-dimethyl-3,4,5,6-tetrahydro-2 (1H)-pyrimidinone (DMPU) in a reaction at 130°C for 12 hours . The reaction solution is then added with water, and extracted with an ethyl acetate-hexane mixed solvent .


Molecular Structure Analysis

The molecular formula of Diethyl 1-benzylazetidine-3,3-dicarboxylate is C16H21NO4 . The InChI key and code are not provided in the search results.


Physical And Chemical Properties Analysis

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a liquid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Chemical Properties and Modifications

  • Diethyl 1-benzylazetidine-3,3-dicarboxylate and related compounds have been a subject of interest in chemical research due to their versatile chemical properties and potential for various modifications. For instance, diethyl pyrocarbonate has been used to modify histidine residues, indicating the potential for diethyl-based compounds in biochemical modifications (Burch & Ticku, 1981).

Synthesis and Chemical Transformations

  • The compound has been used in the synthesis of other complex chemical structures. For example, Huang et al. (2014) reported a method for the synthesis of benzo[f]isoindole-1,3-dicarboxylates using a diethyl N-substituted iminodiacetate (Huang et al., 2014).
  • Similarly, Legters, Thijs, & Zwanenburg (1991) demonstrated the conversion of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate to diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate, highlighting the compound's role in stereoselective synthesis (Legters, Thijs, & Zwanenburg, 1991).

Pharmaceutical and Biological Research

  • In the realm of pharmacological research, derivatives of diethyl 1-benzylazetidine-2-one, such as 3-benzylazetidine-2-one derivatives, have been explored for their potential as chymase inhibitors, indicating the relevance of diethyl-based compounds in drug discovery (Aoyama et al., 2001).

Material Science and Polymer Chemistry

  • The compound's derivatives also find applications in material science. For instance, Hashimoto & Yamashita (1986) investigated the ring-opening polymerization of 1-benzylazetidine, a process significant in the development of new polymeric materials (Hashimoto & Yamashita, 1986).

Safety And Hazards

The safety information for Diethyl 1-benzylazetidine-3,3-dicarboxylate indicates that it is harmful by inhalation, in contact with skin, and if swallowed . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name

diethyl 1-benzylazetidine-3,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNAKGKJEBUHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467375
Record name Diethyl 1-benzylazetidine-3,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-benzylazetidine-3,3-dicarboxylate

CAS RN

642411-11-8
Record name Diethyl 1-benzylazetidine-3,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 2,2-bis(hydroxymethyl)malonate (4.4 g, 20 mmol) in CH3CN (50 mL) was added Tf2O (7.1 mL, 11.85 g, 42 mmol) at −20° C., followed by two batches of DIEA (6.45 g, 50 mmol). After 0.5 hr, benzylamine (3.21 g, 35 mmol) was added at −20° C. The mixture was stirred at 70° C. for 2 hr. 100 mL of EA and 100 mL of brine were added. Organic layers were dried over Na2SO4. Purified by chromatography column on silica gel eluting with PE/EA to afford 4.8 g (82%) of diethyl 1-benzylazetidine-3,3-dicarboxylate as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 7.29-7.34 (m, 2H), 7.22-7.27 (m, 3H), 4.17 (q, J=7.2 Hz, 4H), 3.56 (s, 2H), 3.51 (s, 4H), 2.39 (s, 3H) and 1.17 (t, J=7.2 Hz, 6H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 1-benzylazetidine-3,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 1-benzylazetidine-3,3-dicarboxylate
Reactant of Route 3
Diethyl 1-benzylazetidine-3,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 1-benzylazetidine-3,3-dicarboxylate
Reactant of Route 5
Diethyl 1-benzylazetidine-3,3-dicarboxylate
Reactant of Route 6
Diethyl 1-benzylazetidine-3,3-dicarboxylate

Citations

For This Compound
2
Citations
DG van Greunen, W Cordier, M Nell… - European Journal of …, 2017 - Elsevier
A series of twenty seven acetylcholinesterase inhibitors, as potential agents for the treatment of Alzheimer's disease, were designed and synthesised based upon previously unexplored …
Number of citations: 44 www.sciencedirect.com
GB Evans, RH Furneaux, B Greatrex… - Journal of medicinal …, 2008 - ACS Publications
N-Ribosyl phosphorylases and hydrolases catalyze nucleophilic displacement reactions by migration of the cationic ribooxacarbenium carbon from the fixed purine to phosphate and …
Number of citations: 97 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.